
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a 2-methylphenyl group attached to the pyrrole ring, along with a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrrole ring.
-
Knoevenagel Condensation
Reagents: 2-methylbenzaldehyde, ethyl cyanoacetate, ammonium acetate
Conditions: Acetic acid as a solvent, reflux temperature
-
Cyclization
Reagents: Intermediate from the Knoevenagel condensation
Conditions: Heating to promote cyclization
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding pyrrole oxides.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : The nitrile group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen with a palladium catalyst
Conditions: Room temperature to moderate heating
-
Substitution: : Electrophilic substitution reactions can occur at the pyrrole ring.
Reagents: Electrophiles such as halogens or alkylating agents
Conditions: Varies depending on the electrophile
Major Products
Oxidation: Pyrrole oxides
Reduction: 5-(2-methylphenyl)-1H-pyrrole-3-amine
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-methylphenyl)-1H-pyrrole-3-carboxamide
- 5-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid
- 5-(2-methylphenyl)-1H-pyrrole-3-methanol
Uniqueness
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitrile group enhances its potential for forming hydrogen bonds and other interactions, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-3-5-11(9)12-6-10(7-13)8-14-12/h2-6,8,14H,1H3 |
InChI Key |
MEABXDOTZCMLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


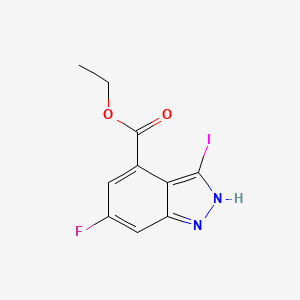
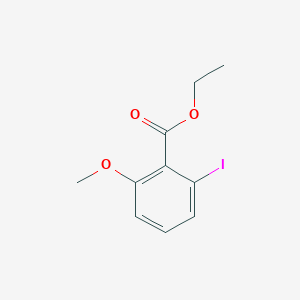
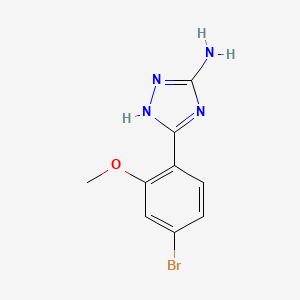
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
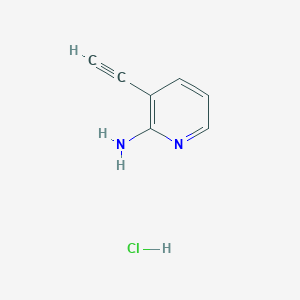
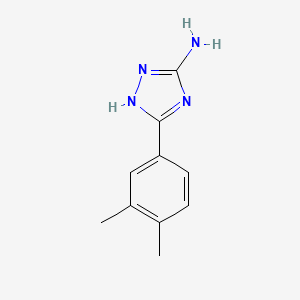
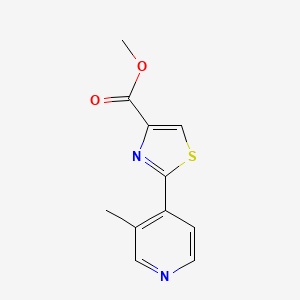
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)
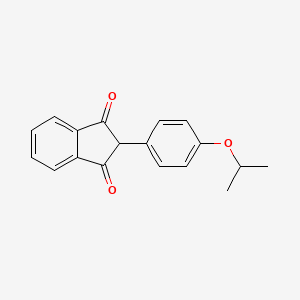
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
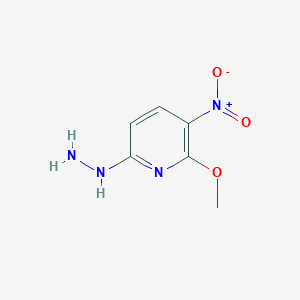
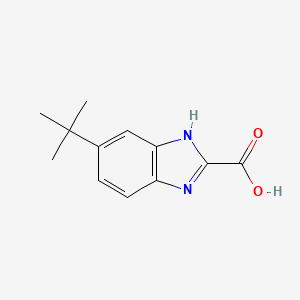

![1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676921.png)
